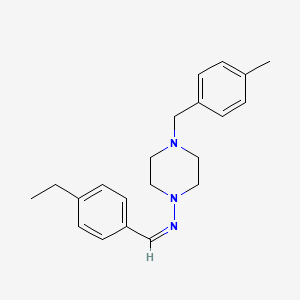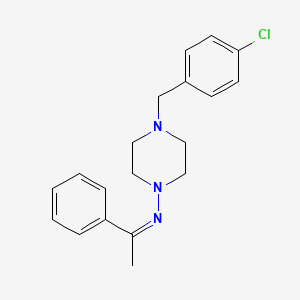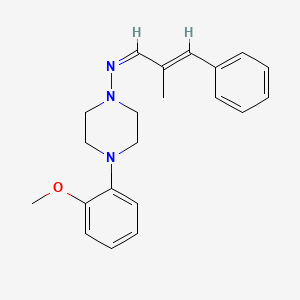
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine is not fully understood. However, studies have suggested that 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine exerts its therapeutic effects by targeting specific cellular pathways and signaling molecules. For example, 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which plays a crucial role in cell survival and proliferation. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has also been reported to modulate the expression of several genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has been shown to have several biochemical and physiological effects in vitro and in vivo. Studies have reported that 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine induces apoptosis (programmed cell death) in cancer cells, inhibits tumor growth, and reduces inflammation in animal models of inflammatory diseases. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has also been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and immune response.
実験室実験の利点と制限
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has some limitations, including its poor solubility in water and limited bioavailability, which may affect its therapeutic efficacy.
将来の方向性
There are several future directions for 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine research, including the development of more efficient synthesis methods, optimization of the compound's pharmacokinetics and pharmacodynamics, and exploration of its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular disorders. Further studies are also needed to elucidate the exact mechanism of action of 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine and its potential side effects.
合成法
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine is synthesized through a condensation reaction between 2-methoxyaniline and 3-nitrobenzaldehyde in the presence of piperazine and acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification and recrystallization to obtain the final product.
科学的研究の応用
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. Several studies have reported the anti-cancer properties of 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine, particularly in breast cancer and leukemia. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis. In addition, 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-18-8-3-2-7-17(18)20-9-11-21(12-10-20)19-14-15-5-4-6-16(13-15)22(23)24/h2-8,13-14H,9-12H2,1H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRSLESJQWNSRH-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)



![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)



![1-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911945.png)


![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)